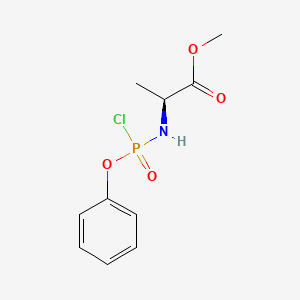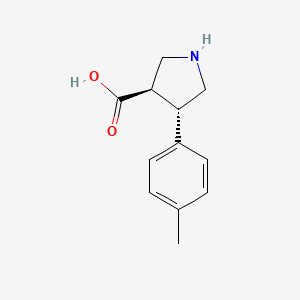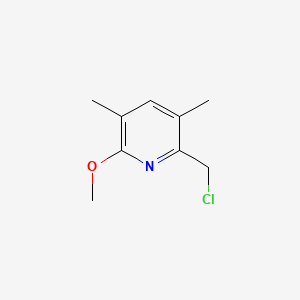
(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro(phenoxy)phosphoryl group attached to an amino propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves the reaction of (2S)-methyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted amino propanoates.
Aplicaciones Científicas De Investigación
(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with molecular targets such as enzymes and proteins. The chloro(phenoxy)phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been the basis for its investigation as a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
- (2S)-Methyl 2-((bromo(phenoxy)phosphoryl)amino)propanoate
- (2S)-Methyl 2-((chloro(phenyl)phosphoryl)amino)propanoate
Uniqueness
(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is unique due to the presence of the chloro(phenoxy)phosphoryl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
IUPAC Name |
methyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClNO4P/c1-8(10(13)15-2)12-17(11,14)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/t8-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNGKRLBICLGJ-CLBCNEFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

![1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide](/img/structure/B3239962.png)



![3,6-Dibromobenzo[B]thiophene](/img/structure/B3240001.png)

![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)

